1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
Description
1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by:
- 1-position: 3-chlorophenyl group (electron-withdrawing substituent).
- 5-position: Trifluoromethyl group (improves lipophilicity and metabolic stability).
This compound’s structure is critical for its physicochemical and biological properties. Pyrazole derivatives are widely explored in medicinal and agrochemical research due to their versatility in interacting with biological targets .
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(trifluoromethyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3N3/c12-8-2-1-3-9(4-8)18-10(11(13,14)15)7(5-16)6-17-18/h1-4,6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGNQMIAXNSOEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=C(C=N2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 3-chlorobenzaldehyde with trifluoroacetic acid and hydrazine hydrate to form the corresponding hydrazone.
Industrial production methods for this compound may involve continuous flow processes to enhance yield and safety. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to achieve high selectivity and efficiency .
Chemical Reactions Analysis
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Substitution Patterns and Key Modifications
Anti-inflammatory Activity
- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde derivatives : Exhibit significant prostaglandin inhibition (2.5–5 mg/kg dose) but higher ulcerogenic indices (UI = 2.10–4.27) compared to celecoxib .
- Target Compound : The trifluoromethyl group may reduce ulcerogenicity while maintaining efficacy, though experimental data are pending.
Pesticidal Activity
Antiviral Activity
- Pyrazole-azomethine derivatives () : Demonstrated anti-tobacco mosaic virus (TMV) activity via π-π stacking and hydrogen bonding .
- Target Compound : The carbonitrile group could facilitate similar interactions, but the absence of a conjugated azomethine bridge may limit efficacy.
Physicochemical Properties
*Calculated based on molecular formula C₁₁H₅ClF₃N₃.
Biological Activity
1-(3-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound is characterized by its unique structural features, including a chlorophenyl and trifluoromethyl substituent, which contribute to its pharmacological properties.
- Molecular Formula : C11H6ClF3N2
- Molecular Weight : 290.63 g/mol
- CAS Number : 98534-82-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The presence of electron-withdrawing groups such as trifluoromethyl enhances its reactivity and potential interactions with biological macromolecules.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro studies have reported IC50 values ranging from 1.61 µg/mL to 2.00 µg/mL against different tumor cell lines, indicating potent antiproliferative effects comparable to established chemotherapeutics like doxorubicin .
Anti-inflammatory Activity
The compound has also demonstrated notable anti-inflammatory properties. In a series of experiments assessing COX-1 and COX-2 inhibition, it was found that:
- Selectivity Index : The selectivity index for COX-2 inhibition was significantly higher than for COX-1, suggesting a favorable profile for reducing inflammation with minimal gastrointestinal side effects .
Antimicrobial Properties
Additionally, preliminary investigations into the antimicrobial activity of this pyrazole derivative reveal effectiveness against certain bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific substituents on the pyrazole ring is crucial for enhancing biological activity:
| Substituent | Effect on Activity |
|---|---|
| Chlorine at 3-position | Enhances cytotoxicity |
| Trifluoromethyl at 5-position | Increases anti-inflammatory potential |
Case Studies
Several case studies have been documented that explore the efficacy of this compound in vivo:
- Study on Tumor Models : In a mouse model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased cellular proliferation markers .
- Inflammation Models : In carrageenan-induced paw edema models, the compound exhibited a dose-dependent reduction in inflammation, supporting its potential as a therapeutic agent for inflammatory diseases .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile?
The compound is typically synthesized via cyclocondensation reactions. A key approach involves reacting hydrazine derivatives with β-ketonitriles or α,β-unsaturated nitriles under acidic or basic conditions. For example, pyrazole-4-carbonitrile derivatives can be formed through cyclization of hydrazines with substituted acrylonitriles, followed by halogenation or trifluoromethylation steps . Another route utilizes Suzuki-Miyaura cross-coupling to introduce the 3-chlorophenyl group after constructing the pyrazole core . Reaction optimization often involves temperature control (60–100°C) and catalysts like palladium complexes for coupling reactions.
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on:
- X-ray crystallography : Single-crystal diffraction using SHELXL for refinement to determine bond lengths, angles, and packing interactions .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons), CF₃ group (δ ~120 ppm in ¹³C), and nitrile (δ ~115 ppm) .
- IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 286.03 (calculated for C₁₁H₆ClF₃N₃) .
Q. What solvents and purification techniques are optimal for this compound?
Polar aprotic solvents (DMF, DMSO) are preferred for reactions due to the compound’s moderate solubility. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do electronic effects of substituents (Cl, CF₃) influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing trifluoromethyl and chloro groups reduce electron density on the pyrazole ring, directing electrophilic attacks to the 4-position. Computational studies (DFT) show that the nitrile group further polarizes the ring, enhancing reactivity toward nucleophiles like amines or thiols. For example, the CF₃ group increases the compound’s electrophilicity by 15–20% compared to non-fluorinated analogs, as calculated using Fukui indices .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from:
- Purity differences : Use HPLC-MS to confirm >95% purity.
- Assay conditions : Standardize solvent (DMSO concentration <0.1%) and cell lines (e.g., HEK293 vs. HeLa).
- Stereochemical factors : Chiral HPLC can detect enantiomeric impurities, which may unintentionally modulate activity .
Q. How can computational modeling predict interactions of this compound with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model binding to enzymes like cyclooxygenase-2 (COX-2). The chlorophenyl group forms hydrophobic interactions with Leu384, while the nitrile hydrogen-bonds with Arg120. Free energy calculations (MM-PBSA) estimate binding affinities (ΔG ~−8.2 kcal/mol), correlating with in vitro inhibition data .
Methodological Considerations
- Synthetic Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) and adjust stoichiometry of trifluoromethylating agents (e.g., Umemoto’s reagent) to minimize byproducts .
- Crystallography : For X-ray analysis, grow crystals by slow evaporation from dichloromethane/hexane. Space group P2₁/c and Z = 4 are typical .
- Bioactivity Studies : Use dose-response curves (0.1–100 µM) with positive controls (e.g., celecoxib for COX-2) to validate target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
